N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes an anthracene moiety fused with an ethano bridge and a sulfonamide group attached to a methylbenzenesulfonamide. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Anthracene Moiety: The anthracene moiety is synthesized through a Diels-Alder reaction between anthracene and an appropriate dienophile.
Introduction of the Ethano Bridge: The ethano bridge is introduced via a hydrogenation reaction, which reduces the double bonds in the anthracene moiety.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through a nucleophilic substitution reaction, where the sulfonamide reacts with a suitable electrophile, such as a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in large reactors, where the reactants are added in batches.
Continuous Flow Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed. This method is often preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzamide
- 3-[(12-Methyl-9,10-dihydro-9,10-ethanoanthracene)-11-yl]-3-oxo-2-(triphenylphosphoranylidene)propanoic acid methyl ester
Uniqueness
N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the ethano bridge and the sulfonamide group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H23NO2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-methyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H23NO2S/c1-16-10-12-18(13-11-16)28(26,27)25-15-17-14-23-19-6-2-4-8-21(19)24(17)22-9-5-3-7-20(22)23/h2-13,17,23-25H,14-15H2,1H3 |
InChI Key |
WWSOTWYIPZEDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
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